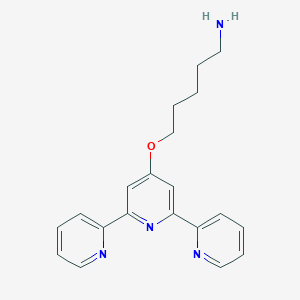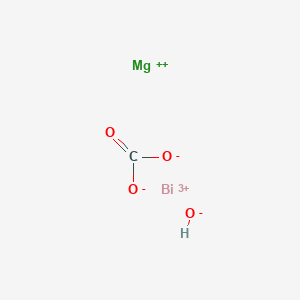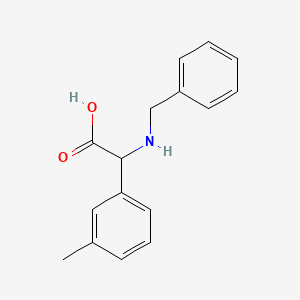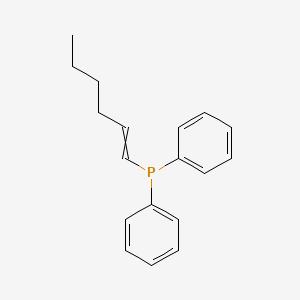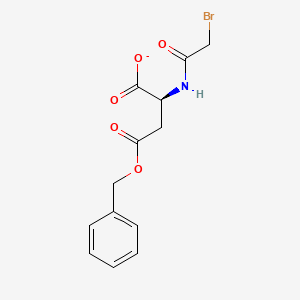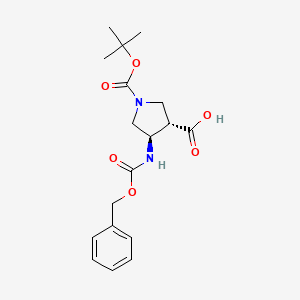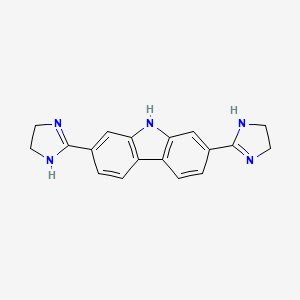
2,7-Bis(2-imidazolinyl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(2-imidazolinyl)carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-imidazolinyl)carbazole typically involves the following steps:
Starting Material: The synthesis begins with carbazole, a nitrogen-containing aromatic heterocycle.
Bromination: Carbazole is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Imidazolinylation: The brominated carbazole is then reacted with imidazoline derivatives under basic conditions, often using a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(2-imidazolinyl)carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The imidazolinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imidazolinyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbazole-2,7-dione derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(2-imidazolinyl)carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,7-Bis(2-imidazolinyl)carbazole involves its interaction with molecular targets through its imidazolinyl groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound may also participate in electron transfer processes due to the electronic properties of the carbazole core, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Bis(dimesitylboryl)-N-ethyl-carbazole: Known for its luminescent properties and used in OLEDs.
2,7-Bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole: Another luminescent compound with applications in optoelectronics.
Uniqueness
2,7-Bis(2-imidazolinyl)carbazole is unique due to the presence of imidazolinyl groups, which impart distinct reactivity and potential biological activities compared to other carbazole derivatives. Its structural features make it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
200205-81-8 |
|---|---|
Molekularformel |
C18H17N5 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2,7-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole |
InChI |
InChI=1S/C18H17N5/c1-3-13-14-4-2-12(18-21-7-8-22-18)10-16(14)23-15(13)9-11(1)17-19-5-6-20-17/h1-4,9-10,23H,5-8H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
RJEMZGQNRXWBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=NCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




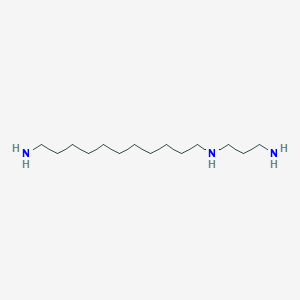
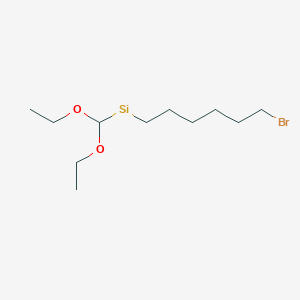
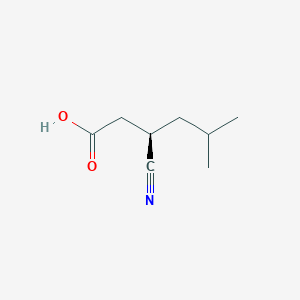
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
